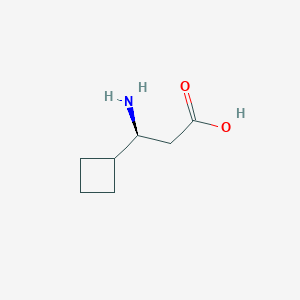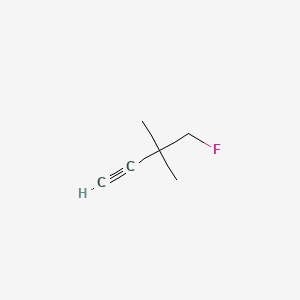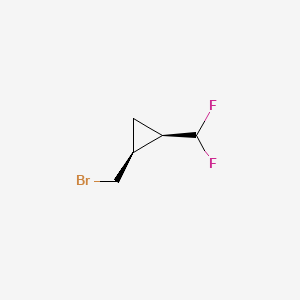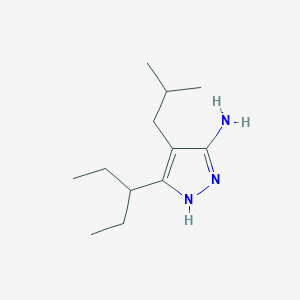
2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-fluoro-1,3-thiazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The chlorine and fluorine atoms on the thiazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid include other thiazole derivatives with different substituents, such as:
- 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-chloro-5-methyl-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
Uniqueness
The uniqueness of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid lies in its specific combination of substituents on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Properties
Molecular Formula |
C5HClF3NO2S |
|---|---|
Molecular Weight |
231.58 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5HClF3NO2S/c6-4-10-1(2(7)13-4)5(8,9)3(11)12/h(H,11,12) |
InChI Key |
FUQQCMXSDIMXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Cl)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)



![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)








![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)
